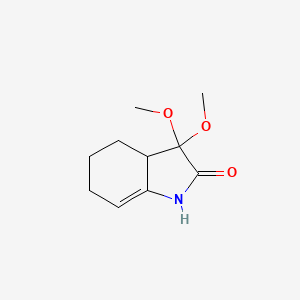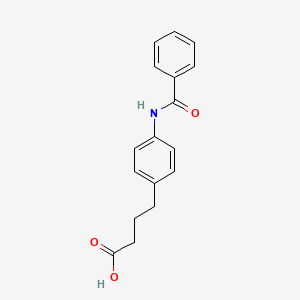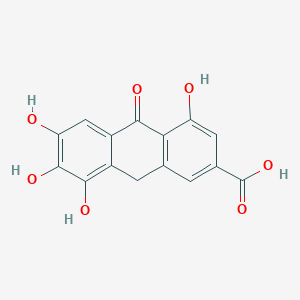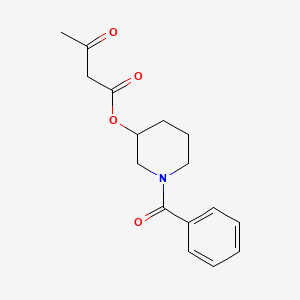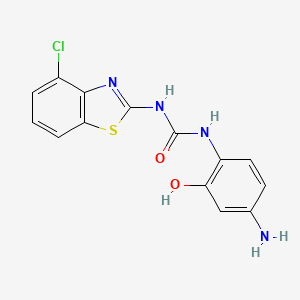![molecular formula C17H16Br2N2O2 B14274393 Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis- CAS No. 184170-01-2](/img/structure/B14274393.png)
Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-bromo-4,1-phenylene) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- typically involves the reaction of 2-bromo-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-bromo-4,1-phenylenediamine is reacted with formaldehyde in the presence of a base to form the methylene-bridged intermediate.
Step 2: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenylene rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced phenylene derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Applications De Recherche Scientifique
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The bromine atoms and acetamide groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially affecting their function. The methylene bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N,N’-[methylenebis(2-chloro-4,1-phenylene)]bis-: Similar structure but with chlorine atoms instead of bromine.
N,N’-Methylenebis(acrylamide): Used in polymer chemistry for cross-linking.
Acetamide, N,N’-[methylenebis(2-nitro-4,1-phenylene)]bis-: Contains nitro groups instead of bromine.
Uniqueness
Acetamide, N,N’-[methylenebis(2-bromo-4,1-phenylene)]bis- is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
184170-01-2 |
|---|---|
Formule moléculaire |
C17H16Br2N2O2 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
N-[4-[(4-acetamido-3-bromophenyl)methyl]-2-bromophenyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
MGELJYLBGFNENX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
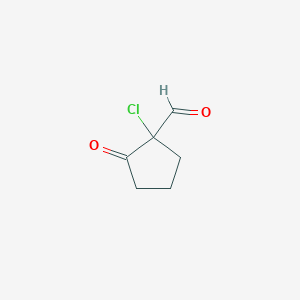
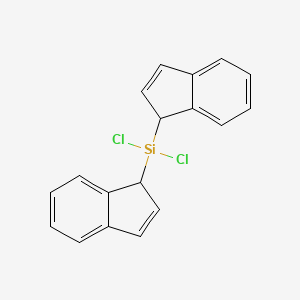
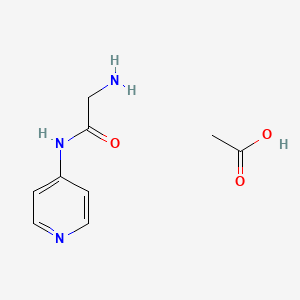
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)



![Diethyl [(2-methylanilino)(phenyl)methyl]phosphonate](/img/structure/B14274374.png)
